molecular formula C16H20N4O3 B7341290 Unk-4Abz-aHyp-ol

Unk-4Abz-aHyp-ol

Cat. No.: B7341290
M. Wt: 316.35 g/mol
InChI Key: OIONUZCGSXTCOB-KBPBESRZSA-N
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Description

Unk-4Abz-aHyp-ol is a synthetic compound with a unique structure that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unk-4Abz-aHyp-ol involves several steps, starting with the preparation of the precursor molecules. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.

    Functional Group Modifications:

    Final Assembly: The final step includes the assembly of the compound through coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound is carried out using large-scale reactors where the reaction conditions are optimized for maximum yield. The process involves:

    Batch Processing: The reactions are carried out in batch reactors with precise control over temperature, pressure, and pH.

    Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Unk-4Abz-aHyp-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents, often in anhydrous solvents.

    Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions, with conditions varying based on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

Unk-4Abz-aHyp-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Unk-4Abz-aHyp-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Unk-4Abz-aHyp-ol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 4Abz-aHyp-ol and 5Abz-aHyp-ol share structural similarities but differ in their functional groups and reactivity.

    Uniqueness: this compound stands out due to its specific functional groups that confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-[4-[(1-methylpyrazol-3-yl)amino]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-19-7-6-15(18-19)17-12-4-2-11(3-5-12)16(23)20-9-14(22)8-13(20)10-21/h2-7,13-14,21-22H,8-10H2,1H3,(H,17,18)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIONUZCGSXTCOB-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC2=CC=C(C=C2)C(=O)N3CC(CC3CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)NC2=CC=C(C=C2)C(=O)N3C[C@H](C[C@H]3CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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